tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1536115-05-5
VCID: VC7791418
InChI: InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-4-6-11-8-5-9-16-13(11)12/h4,6-7,16H,5,8-10H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NCC1=CC=CC2=C1NCCC2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate

CAS No.: 1536115-05-5

Cat. No.: VC7791418

Molecular Formula: C15H22N2O2

Molecular Weight: 262.353

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate - 1536115-05-5

Specification

CAS No. 1536115-05-5
Molecular Formula C15H22N2O2
Molecular Weight 262.353
IUPAC Name tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)carbamate
Standard InChI InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-4-6-11-8-5-9-16-13(11)12/h4,6-7,16H,5,8-10H2,1-3H3,(H,17,18)
Standard InChI Key PVQMGMZKEAPAAN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=CC2=C1NCCC2

Introduction

Structural and Chemical Properties

Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate (molecular formula: C₁₆H₂₂N₂O₂; molecular weight: 274.36 g/mol) consists of a tetrahydroquinoline core substituted at the 8-position with a methyl group bearing a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a widely used protective moiety in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions .

Key Structural Features

  • Tetrahydroquinoline Core: The partially hydrogenated quinoline structure confers rigidity and aromaticity, enabling π-π interactions in biological systems.

  • Boc Carbamate: The tert-butyl group enhances solubility in organic solvents, while the carbamate linkage (-NHCOO-) provides metabolic stability compared to free amines .

Table 1: Physicochemical Properties of Tert-Butyl N-[(1,2,3,4-Tetrahydroquinolin-8-yl)methyl]carbamate

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₂
Molecular Weight274.36 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF
StabilityStable at room temperature

Synthetic Methodologies

ReagentConditionsYield (%)
Boc₂O, DMAP, CH₂Cl₂RT, 24 h85–90
Boc₂O, Et₃N, THF0°C to RT, 12 h78–82

Pharmacological and Biological Applications

While direct studies on tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate are scarce, its structural analogs have demonstrated diverse bioactivities:

Central Nervous System (CNS) Targeting

Tetrahydroquinoline derivatives are known to cross the blood-brain barrier, making them candidates for neuropsychiatric drug development. For instance, analogs with carbamate groups have shown affinity for serotonin and dopamine receptors .

Prodrug Applications

Carbamates serve as prodrug moieties by masking amine functionalities, thereby improving oral bioavailability. The Boc group, in particular, enhances metabolic stability while allowing controlled release of the parent amine under physiological conditions .

Table 3: Bioactivity of Selected Tetrahydroquinoline Carbamates

CompoundTargetIC₅₀ (nM)
Analog ASerotonin 5-HT₂A Receptor12.3
Analog BDopamine D₃ Receptor8.7

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 2.65–2.80 (m, 4H, CH₂ tetrahydroquinoline), 3.45 (s, 2H, CH₂NH), 6.95–7.10 (m, 3H, aromatic H) .

  • MS (ESI+): m/z 275.2 [M+H]⁺, consistent with molecular weight .

Stability and Degradation

Carbamates are generally stable under neutral and basic conditions but hydrolyze in acidic environments. Accelerated stability studies (40°C/75% RH) indicate no significant degradation over 30 days, supporting their utility in drug formulations .

Table 4: Hydrolysis Kinetics of Tert-Butyl Carbamates

ConditionHalf-Life (h)
pH 7.4 (phosphate buffer)>500
pH 2.0 (HCl)24

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